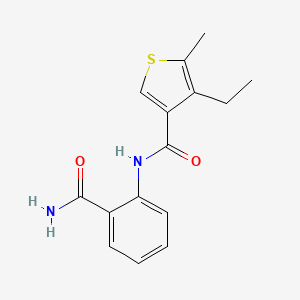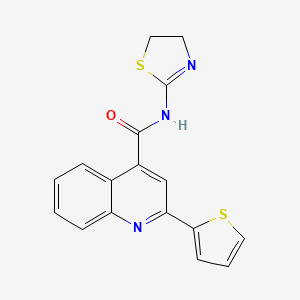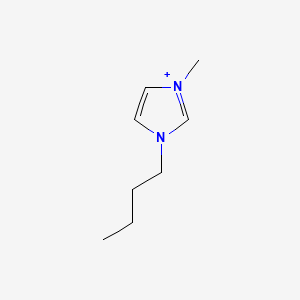![molecular formula C15H10N6O2 B1222492 2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B1222492.png)
2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(1-phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole is a member of tetrazoles.
Scientific Research Applications
Heterocyclic Compound Activities
1,3,4-Oxadiazole, a crucial component of the compound , is known for its diverse biological activities. It has been studied for its antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive properties. Its derivatives have been synthesized using various methods and subjected to 2D-QSAR (Quantitative Structure-Activity Relationship) studies to analyze their anti-inflammatory activities (Somashekhar & Kotnal, 2020).
Antimicrobial and Hemolytic Activities
Derivatives of 1,3,4-oxadiazole have shown significant antimicrobial activities. A study synthesized a series of such derivatives and assessed them for their antimicrobial and hemolytic activities. Several compounds in this series exhibited notable effectiveness against selected microbial species, highlighting the potential of these derivatives in developing new antimicrobial agents (Gul et al., 2017).
Anticancer Activities
Research has also delved into the anticancer properties of 1,3,4-oxadiazole derivatives. One study focused on synthesizing oxadiazolyl tetrahydropyridines and examining their anticancer activities. The findings indicated moderate cytotoxicity of these novel compounds, suggesting their potential in cancer treatment (Redda & Gangapuram, 2007).
Photophysical Properties
The photophysical properties of 1,3,4-oxadiazole derivatives have been explored for potential applications in organic light-emitting diodes (OLEDs). A study examined carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles and their analogs, revealing promising attributes such as blue-shifted fluorescence and high external quantum efficiency (EQE) values in OLEDs (Cooper et al., 2022).
Computational and Pharmacological Evaluation
Computational techniques have been employed to assess the toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory properties of 1,3,4-oxadiazole and pyrazole derivatives. These evaluations have led to the identification of compounds with significant biological activities, paving the way for further pharmaceutical development (Faheem, 2018).
properties
Molecular Formula |
C15H10N6O2 |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
2-[4-(1-phenyltetrazol-5-yl)oxyphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10N6O2/c1-2-4-12(5-3-1)21-15(18-19-20-21)23-13-8-6-11(7-9-13)14-17-16-10-22-14/h1-10H |
InChI Key |
VLHXRYVJTGASCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)C4=NN=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone](/img/structure/B1222410.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1222414.png)

![4-methoxy-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B1222417.png)
![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)
![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)
![N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1222421.png)

![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)
![3-[(3,4-Difluorophenyl)sulfonylamino]benzoic acid [2-[[(2-methylpropylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1222431.png)

![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)
![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)